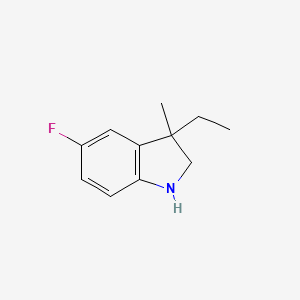

3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole

Beschreibung

Eigenschaften

Molekularformel |

C11H14FN |

|---|---|

Molekulargewicht |

179.23 g/mol |

IUPAC-Name |

3-ethyl-5-fluoro-3-methyl-1,2-dihydroindole |

InChI |

InChI=1S/C11H14FN/c1-3-11(2)7-13-10-5-4-8(12)6-9(10)11/h4-6,13H,3,7H2,1-2H3 |

InChI-Schlüssel |

VWPWNFLMIWTSSJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(CNC2=C1C=C(C=C2)F)C |

Herkunft des Produkts |

United States |

Chemical structure and properties of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole

An In-depth Technical Guide to 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole: Structure, Properties, and Synthetic Strategies

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its hydrogenated counterpart, the 2,3-dihydro-1H-indole or indoline, has also garnered significant attention as a privileged scaffold in drug discovery. The strategic introduction of substituents onto the indoline ring system allows for the fine-tuning of physicochemical and pharmacological properties. Among these modifications, the incorporation of fluorine atoms has become a powerful tool in modern drug design.[3][4] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][5]

This technical guide provides a comprehensive overview of a specific, novel indoline derivative: 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole . As this compound is not extensively described in the current literature, this document will synthesize information from structurally related molecules and established chemical principles to predict its chemical and physical properties, propose a viable synthetic route, and discuss its potential applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery who are interested in the design and synthesis of novel fluorinated heterocyclic compounds.

Chemical Structure and Nomenclature

The fundamental characteristics of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole are defined by its unique arrangement of atoms.

-

IUPAC Name: 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole

-

Molecular Formula: C₁₁H₁₄FN

-

Molecular Weight: 195.24 g/mol

-

Core Structure: The molecule is built upon a 2,3-dihydro-1H-indole (indoline) core.

-

Key Substituents:

-

A fluorine atom at the 5-position of the benzene ring.

-

An ethyl group and a methyl group attached to the C3 position of the pyrroline ring. This creates a chiral center at C3.

-

Below is a 2D representation of the chemical structure:

Caption: 2D structure of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the structure of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole and data from similar fluorinated compounds, we can predict the following properties:

| Property | Predicted Value | Rationale for Prediction |

| pKa | 4.5 - 5.5 | The basicity of the nitrogen in the indoline ring is expected to be in this range. The electron-withdrawing effect of the 5-fluoro substituent will slightly decrease the basicity compared to a non-fluorinated analog. |

| cLogP | 3.0 - 3.5 | The ethyl and methyl groups contribute to the lipophilicity, while the fluorine atom can either increase or decrease lipophilicity depending on its position. In this case, it is expected to slightly increase the overall lipophilicity.[6] |

| Aqueous Solubility | Low to Moderate | The increased lipophilicity from the alkyl groups will likely result in lower aqueous solubility. The fluorine atom may slightly improve solubility in some cases.[6] |

| Polar Surface Area | ~12 Ų | The polar surface area is primarily determined by the secondary amine, which is a key factor in membrane permeability. |

| Hydrogen Bond Donors | 1 | The N-H group of the indoline ring. |

| Hydrogen Bond Acceptors | 1 | The nitrogen atom. |

The presence of the fluorine atom is also anticipated to enhance metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring.[3]

Proposed Synthesis and Reaction Mechanisms

There are several established methods for the synthesis of indoles and indolines that can be adapted for the preparation of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole.[1][7][8] A plausible and efficient approach would be a modification of the Fischer indole synthesis, followed by reduction.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology

Step 1: Fischer Indole Synthesis

-

To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 3-methyl-2-pentanone (1.1 eq).

-

Add a catalytic amount of a strong acid, for example, polyphosphoric acid or zinc chloride.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-ethyl-5-fluoro-3-methyl-3H-indole.

Causality Behind Experimental Choices: The Fischer indole synthesis is a robust and widely used method for constructing the indole core from an arylhydrazine and a ketone or aldehyde.[1] The use of an acid catalyst is crucial for the cyclization step.

Step 2: Reduction of the 3H-indole

-

Dissolve the 3-ethyl-5-fluoro-3-methyl-3H-indole (1.0 eq) in a protic solvent like methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent such as sodium borohydride (NaBH₄) (2.0 eq) portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the final product by column chromatography to yield 3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole.

Causality Behind Experimental Choices: The imine functionality in the 3H-indole intermediate is readily reduced to an amine by hydride-donating reagents like sodium borohydride, yielding the desired indoline.

Anticipated Spectroscopic Characterization

The structure of the final compound would be confirmed using a combination of spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The ethyl and methyl groups at the C3 position will appear as a quartet and a triplet for the ethyl group, and a singlet for the methyl group. The protons on the C2 of the indoline ring will likely appear as a singlet or a multiplet. A broad singlet corresponding to the N-H proton will also be present.

-

¹³C NMR: The carbon NMR will show the expected number of signals for the 11 carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR will show a singlet or a multiplet, depending on the coupling with the aromatic protons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.24 g/mol ).

Potential Biological Activity and Applications

While the specific biological activity of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole is unknown, the indoline scaffold and fluorine substitution are present in many biologically active molecules.

-

Antiviral Activity: Isatin, an indole analog, and its derivatives have shown broad-spectrum antiviral activity.[9]

-

Enzyme Inhibition: Fluorinated indole derivatives have been investigated as inhibitors of various enzymes, including α-glucosidase and HIV-1 reverse transcriptase.[10][11]

-

Anti-inflammatory and Analgesic Properties: Indole-based compounds have been reported as inhibitors of COX-1 and COX-2 enzymes.[11]

-

Antimicrobial Activity: Many indole derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi.[2]

Given these precedents, 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole could be a valuable lead compound for the development of new therapeutic agents in these areas.

Hypothetical Signaling Pathway Interaction

Caption: Potential mechanism of action for the target compound.

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Column: A C18 reverse-phase column.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

Injection and Analysis: Inject the sample and run the gradient method to determine the purity of the compound.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the proposed structure.

Conclusion

3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole represents a novel chemical entity with significant potential in the field of drug discovery. This in-depth technical guide, while predictive in nature, provides a solid foundation for its synthesis, characterization, and potential biological evaluation. The strategic incorporation of a fluorine atom and a disubstituted chiral center on the indoline scaffold makes this compound an attractive target for further investigation. The proposed synthetic route is based on well-established and reliable chemical transformations, offering a clear path to obtaining this molecule for further studies. The anticipated physicochemical and spectroscopic properties provide a roadmap for its characterization. Ultimately, the exploration of such novel fluorinated heterocycles is a promising avenue for the discovery of new and effective therapeutic agents.

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjpn.org [rjpn.org]

In Vitro Toxicity Profile and Preclinical De-risking of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary: The Strategic Value of the Fluorinated Indoline Scaffold

In modern medicinal chemistry, the indoline (2,3-dihydro-1H-indole) core is a privileged scaffold, frequently utilized for its rigid, three-dimensional geometry and favorable physicochemical properties. 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole (CAS No. 1388038-00-3) represents a highly specialized building block designed to overcome the traditional metabolic liabilities of the indoline class[1].

As a Senior Application Scientist, I approach the in vitro toxicity profiling of this compound not as a routine screening exercise, but as a hypothesis-driven investigation into its structural mechanics. Unmodified indolines are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, often leading to rapid clearance or the generation of toxic, reactive intermediates[2][3]. By engineering a 5-fluoro substitution and a 3,3-dialkyl quaternary center, this molecule strategically forces metabolic rerouting. This whitepaper details the mechanistic rationale behind these modifications and provides a comprehensive, self-validating in vitro workflow to definitively profile its toxicity and safety pharmacology.

Mechanistic Rationale: Structural Toxicology and Causality

To design an effective toxicity screening cascade, we must first understand the causality between the molecule's structural features and its potential biological liabilities.

The Indoline Core and CYP450 Bioactivation

Indolines are primarily metabolized by hepatic CYP1A2 and CYP3A4 enzymes[3]. The most common metabolic pathway is dehydrogenation to the corresponding indole, followed by oxidation. This process can generate electrophilic reactive metabolites—such as epoxides or quinone imines—that covalently bind to nucleophilic residues on hepatic proteins or DNA, triggering idiosyncratic drug-induced liver injury (DILI) or mutagenicity[4].

The 5-Fluoro Substitution: Metabolic Blocking

The strategic placement of a fluorine atom at the C5 position (para to the indoline nitrogen) serves as a metabolic block. Fluorine's high electronegativity and strong C-F bond (roughly 105 kcal/mol) resist CYP450-mediated hydroxylation at this traditional metabolic "soft spot"[5].

-

The Benefit: Prevents the formation of 5-hydroxyindoline, a direct precursor to highly toxic quinone imine intermediates.

-

The Liability: Fluorination increases lipophilicity (LogP), which can drive non-specific binding, phospholipidosis, and hERG channel blockade (cardiotoxicity). Furthermore, if the C-F bond is unexpectedly cleaved via oxidative defluorination, it can release toxic fluoride or fluoroacetate[5].

The 3-Ethyl-3-methyl Quaternary Center

The C3 position of the indoline ring is another site vulnerable to oxidation and dimerization. The installation of both an ethyl and a methyl group creates a sterically hindered quaternary stereocenter. This completely abolishes C3 oxidation. However, this steric bulk forces metabolizing enzymes to seek alternative sites, such as N-dealkylation (if the nitrogen is substituted) or oxidation at C2/C7, necessitating rigorous reactive metabolite trapping assays.

Caption: CYP450-mediated bioactivation pathway of indolines and the cellular Nrf2/ARE stress response.

Quantitative Data: Predictive vs. Empirical Toxicity Thresholds

To establish a self-validating system, experimental data must be continuously benchmarked against predictive models and industry-standard thresholds for fluorinated heterocycles. Table 1 summarizes the target parameters required to clear this compound for advanced preclinical development.

Table 1: In Vitro Toxicity Profiling Parameters and Go/No-Go Thresholds

| Assay / Endpoint | Target Mechanism | Predictive Baseline (In Silico) | Empirical "Go" Threshold |

| HepG2 Cytotoxicity (ATP) | Basal mitochondrial toxicity | IC50 > 100 µM | IC50 > 50 µM (72h exposure) |

| Reactive Metabolites (GSH) | Soft electrophile formation | < 10 pmol eq/mg protein | < 50 pmol eq/mg protein |

| Reactive Metabolites (KCN) | Hard electrophile (iminium) | Moderate risk (Indoline N) | No detectable cyano-adducts |

| hERG Patch-Clamp | Cardiotoxicity (QT prolongation) | IC50 ~ 10-30 µM (Lipophilic) | IC50 > 30 µM |

| Ames Test (Miniaturized) | Mutagenicity (DNA binding) | Negative | Negative across all 5 strains |

| CYP3A4 TDI | Time-Dependent Inhibition | IC50 shift > 3-fold | IC50 shift < 1.5-fold |

Step-by-Step Experimental Methodologies

As an application scientist, I mandate that protocols are not merely followed, but understood. The inclusion of specific trapping agents and control compounds is what makes these assays self-validating.

Protocol 1: High-Throughput Reactive Metabolite Trapping (GSH & KCN)

Causality: While the 5-fluoro group blocks quinone formation, the indoline nitrogen can still undergo oxidation to form a reactive iminium ion. Glutathione (GSH) traps "soft" electrophiles (epoxides), while Potassium Cyanide (KCN) is required to trap "hard" electrophiles like iminium ions. Running both in parallel is non-negotiable for indolines[4].

Step-by-Step Workflow:

-

Preparation of Matrix: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

-

Trapping Agent Addition:

-

Arm A (Soft Electrophiles): Add GSH to a final concentration of 5 mM.

-

Arm B (Hard Electrophiles): Add KCN to a final concentration of 1 mM. (Caution: Highly toxic, perform in a vented biosafety cabinet).

-

-

Test Compound Spiking: Add 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole (final concentration 10 µM). Include Ticlopidine as a positive control for GSH trapping, and Verapamil for KCN trapping.

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

-

Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

-

Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry).

-

Data Processing: Scan for neutral loss of 129 Da (pyroglutamic acid) for GSH adducts, and mass shifts of +27 Da for cyano adducts.

Protocol 2: Automated Patch-Clamp hERG Assay

Causality: The combination of a basic indoline nitrogen and lipophilic substituents (ethyl, methyl, fluoro) creates a classic pharmacophore for hERG potassium channel blockade, which can lead to fatal cardiac arrhythmias. Automated patch-clamp provides high-fidelity electrophysiological data superior to fluorescence-based surrogate assays.

Step-by-Step Workflow:

-

Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells using Detachin and resuspend in extracellular recording solution (ECS) to a density of 2 × 10^6 cells/mL.

-

System Priming: Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with intracellular solution (ICS) and ECS.

-

Seal Formation: Dispense cells into the recording plate. Apply negative pressure to form a gigaseal (>1 GΩ) and subsequently rupture the membrane to achieve whole-cell configuration.

-

Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

-

Compound Application: Perfuse 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole in ascending concentrations (0.1, 1, 3, 10, 30 µM) with 3 minutes of exposure per concentration. Use Astemizole (0.1 µM) as a full-block positive control.

-

Data Validation: The assay is only valid if the seal resistance remains >500 MΩ and the baseline current amplitude is >200 pA prior to compound addition. Calculate the IC50 based on the reduction of the peak tail current.

Sequential In Vitro De-risking Workflow

To ensure efficient resource allocation, the toxicity profiling of this compound must follow a strict, tiered gating strategy. Failure at any tier requires structural redesign (e.g., altering the 3-alkyl chain length or modifying the basicity of the indoline nitrogen) before proceeding.

Caption: Tiered in vitro toxicity and safety pharmacology de-risking workflow.

Conclusion

The evaluation of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole requires a nuanced understanding of heterocyclic metabolism. While the 5-fluoro and 3,3-dialkyl substitutions elegantly protect the molecule from standard oxidative degradation pathways, they simultaneously shift the metabolic burden to alternative sites and increase the risk of lipophilicity-driven off-target effects (such as hERG blockade). By employing the self-validating, multi-tiered workflow outlined in this guide—specifically leveraging dual GSH/KCN trapping and high-fidelity electrophysiology—drug development professionals can accurately define the safety margins of this promising scaffold.

References

- 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1h-indole | BLD Pharm.BLD Pharm.

- Metabolism of Fluorine-Containing Drugs.Annual Review of Pharmacology and Toxicology.

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.MDPI.

- Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate.Chemical Research in Toxicology (ACS).

- Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update.National Institutes of Health (NIH).

Sources

- 1. 1388038-00-3|3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1h-indole|BLD Pharm [bldpharm.com]

- 2. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 3. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. annualreviews.org [annualreviews.org]

An In-Depth Technical Guide to Elucidating the Pharmacokinetic Profile of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole

A Senior Application Scientist's Perspective on Methodologies and Scientific Rationale

Authored by: A Senior Application Scientist

Introduction

The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. For the compound 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole, a synthetic derivative of the indole family, its pharmacokinetic (PK) profile will be a determining factor in its viability as a drug candidate. This guide provides a comprehensive technical overview of the methodologies and scientific rationale employed to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of this specific molecule. Our approach is grounded in established principles of drug development, emphasizing the causality behind experimental choices to ensure a robust and translatable data package.

The indole nucleus is a prevalent scaffold in numerous biologically active compounds. The introduction of a fluorine atom at the 5-position and ethyl and methyl groups at the 3-position of the dihydroindole core can significantly influence the compound's lipophilicity, metabolic stability, and target engagement.[1][2] Therefore, a systematic evaluation of its ADME properties is paramount.

I. Foundational Physicochemical and In Vitro Characterization

Prior to initiating extensive in vivo studies, a panel of in vitro assays is essential to predict the compound's behavior and to design more complex experiments.[3][4] These initial studies are rapid, cost-effective, and provide early indicators of potential liabilities.

A. Solubility and Permeability: The Gatekeepers of Absorption

A compound must be in solution to be absorbed. The aqueous solubility of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole will be determined at various pH levels (e.g., 2.0, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract.

Permeability, the ability to cross biological membranes, is another critical factor for oral absorption. The Caco-2 permeability assay is the industry standard for this assessment.[4] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to allow for differentiation and formation of tight junctions.

-

Compound Preparation: A solution of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole is prepared in a suitable transport buffer.

-

Apical to Basolateral (A-B) Permeability: The compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This simulates intestinal absorption.

-

Basolateral to Apical (B-A) Permeability: The compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

-

Sample Analysis: Samples from both chambers are analyzed by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the compound concentration.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.

B. Metabolic Stability: A Predictor of In Vivo Clearance

The metabolic stability of a drug determines its half-life in the body.[5] In vitro assays using liver microsomes or hepatocytes are the primary tools for this evaluation.[6] Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[7] Hepatocytes, on the other hand, provide a more complete picture, as they contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) metabolizing enzymes.[6]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

-

Incubation: 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole is incubated with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

C. Plasma Protein Binding: Impact on Distribution and Efficacy

Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. Therefore, determining the extent of plasma protein binding is crucial. Rapid equilibrium dialysis (RED) is a common method for this assessment.[4]

Experimental Workflow: Plasma Protein Binding Assessment

Caption: Workflow for determining plasma protein binding using the RED assay.

II. In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

While in vitro assays provide valuable predictive data, in vivo studies are necessary to understand the compound's behavior in a complete biological system.[8][9] These studies are typically conducted in rodent models (e.g., mice or rats) before progressing to larger animals.[10]

A. Study Design and Dosing

A typical in vivo PK study for 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole would involve administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[8] The IV dose allows for the determination of clearance and volume of distribution, while the PO dose provides information on oral bioavailability.[8]

Illustrative In Vivo Study Design

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Species | Sprague-Dawley Rat | Sprague-Dawley Rat |

| Number of Animals | 3 per time point | 3 per time point |

| Dose | 1 mg/kg | 10 mg/kg |

| Vehicle | 5% DMSO, 40% PEG300, 55% Saline | 0.5% Methylcellulose in Water |

| Sampling Matrix | Plasma | Plasma |

| Time Points (hours) | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 | 0.25, 0.5, 1, 2, 4, 8, 24 |

B. Bioanalysis and Pharmacokinetic Parameter Calculation

Blood samples are collected at predetermined time points and processed to plasma. The concentration of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole in the plasma samples is determined using a validated LC-MS/MS method. The resulting concentration-time data is then used to calculate key PK parameters.

Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| Cl | Clearance |

| Vd | Volume of distribution |

| t½ | Half-life |

| F% | Oral Bioavailability |

C. Metabolite Identification

Understanding how a compound is metabolized is crucial for predicting potential drug-drug interactions and identifying any active or toxic metabolites.[5][6] Samples from both in vitro metabolic stability assays and in vivo studies can be analyzed using high-resolution mass spectrometry to identify the chemical structures of metabolites.

Metabolite Identification Workflow

Sources

- 1. evitachem.com [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. labcorp.com [labcorp.com]

- 4. criver.com [criver.com]

- 5. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]

- 6. admescope.com [admescope.com]

- 7. In vitro assays for induction of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selvita.com [selvita.com]

- 9. xyzagen.com [xyzagen.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

X-Ray Crystallography of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole: A Comprehensive Technical Guide

Executive Summary

The compound 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole (CAS: 1388038-00-3) is a highly functionalized indoline building block utilized in advanced medicinal chemistry and drug discovery. The molecule presents two distinct crystallographic challenges: a stereocenter at the C3 position (bearing both ethyl and methyl aliphatic groups) and a highly electronegative fluorine atom at the C5 position.

Determining the precise three-dimensional conformation and absolute configuration of this molecule requires rigorous small-molecule X-ray crystallography. This whitepaper provides an authoritative, step-by-step methodology for the crystallization, data collection, and computational refinement of this specific class of fluorinated indolines, ensuring high-fidelity structural validation.

Principles of Fluorinated Indoline Crystallography

The Role of Fluorine in Crystal Packing

Unlike heavier halogens, fluorine is a poor hydrogen-bond acceptor. However, its extreme electronegativity significantly alters the molecule's dipole moment. In the solid state, the crystal packing of 5-fluoroindolines is primarily driven by weak intermolecular interactions, specifically C-H⋯F contacts and C-F⋯π interactions 1[1]. These weak forces mean that the fluorine atom can sometimes adopt multiple orientations within the crystal lattice, leading to crystallographic disorder that must be computationally resolved.

Absolute Configuration and Radiation Choice

Because 3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole contains a chiral center at C3 and consists entirely of "light" atoms (C, H, N, F), determining its absolute configuration requires measuring anomalous dispersion. Standard Molybdenum ( Mo Kα , λ=0.71073A˚ ) radiation often yields a weak anomalous signal for light atoms. Therefore, Copper ( Cu Kα , λ=1.54184A˚ ) radiation is strongly recommended to obtain a reliable Flack parameter near zero, confirming the correct enantiomer 2[2].

Experimental Protocols

Protocol 1: Single Crystal Growth via Vapor Diffusion

To obtain diffraction-quality single crystals, the thermodynamic transition from solution to solid must be meticulously controlled. Vapor diffusion is preferred over rapid evaporation to prevent the formation of amorphous powders or twinned crystals.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the indoline sample is purified to >99% via flash-column chromatography or preparative HPLC.

-

Solvent Selection: Dissolve 5−10 mg of the compound in a minimal volume ( 0.5 mL ) of a "good" solvent, such as ethyl acetate or dichloromethane.

-

Reservoir Setup: Place the unsealed sample vial inside a larger, sealable chamber containing 3−5 mL of a "poor" anti-solvent (e.g., n-hexane or pentane).

-

Equilibration: Seal the outer chamber. Allow the anti-solvent vapor to slowly diffuse into the sample vial at room temperature ( 20−25∘C ) over 3 to 7 days .

-

Harvesting: Once distinct, transparent, block-like crystals form, suspend them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation upon exposure to air.

Protocol 2: X-Ray Data Collection

Data collection must be optimized to reduce thermal vibrations, which smear electron density and exacerbate fluorine disorder 3[3].

Step-by-Step Methodology:

-

Mounting: Mount a single crystal (optimal size ∼0.1×0.1×0.2 mm ) onto a MiTeGen loop using the cryoprotectant oil.

-

Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a continuous stream of liquid nitrogen at 100 K .

-

Diffraction: Utilize a diffractometer equipped with a microfocus Cu Kα source and a photon-counting detector (e.g., Bruker D8 Venture or Rigaku Synergy).

-

Strategy: Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness ( >99% ), which is vital for accurate empirical absorption correction.

Workflow for small molecule X-ray crystallography of indoline derivatives.

Structure Solution and Refinement (Handling Disorder)

Once the diffraction images are integrated and scaled, the structure is solved using dual-space or direct methods (e.g., SHELXT) and refined using full-matrix least-squares on F2 (SHELXL) 4[4].

Resolving Fluorine Positional Disorder

In fluorinated aromatics, the fluorine atom often exhibits positional disorder, appearing as a highly elongated or "smeared" anisotropic displacement parameter (ADP) ellipsoid in the initial electron density map 5[5]. To maintain scientific integrity and prevent false bond lengths, this must be modeled as a split-occupancy site.

-

Identify the Disorder: Observe the residual electron density ( Q peaks) near the C5 position. If the primary fluorine ellipsoid is abnormally large, disorder is present.

-

Split the Positions: Model the fluorine atom across two discrete positions (e.g., F1A and F1B).

-

Apply Restraints:

-

SADI (Similar Distance): Restrain the C5-F1A and C5-F1B bond lengths to be equivalent.

-

SIMU / DELU: Apply Similar ADP (SIMU) and Rigid Bond (DELU) restraints to ensure the thermal ellipsoids of the split atoms behave realistically.

-

-

Refine Occupancy: Tie the occupancies of F1A and F1B to a single free variable (FVAR) so they sum exactly to 1.0 (e.g., 0.75 / 0.25).

Step-by-step logic for resolving crystallographic fluorine disorder.

Quantitative Data Presentation

The following table outlines the expected range of crystallographic parameters for highly pure 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole crystals, serving as a validation benchmark for researchers.

| Crystallographic Parameter | Expected Value / Range | Significance |

| Formula | C11H14FN | Confirms chemical composition. |

| Crystal System | Monoclinic or Orthorhombic | Typical for chiral organic small molecules. |

| Space Group | P21 or P212121 | Non-centrosymmetric space groups confirm enantiopurity. |

| Temperature | 100(2) K | Minimizes thermal motion and static disorder. |

| Radiation | Cu Kα ( λ=1.54184A˚ ) | Necessary for absolute structure determination. |

| Final R1 Index | <0.05 (for I>2σ(I) ) | Indicates a high-quality, reliable structural model. |

| Goodness-of-Fit (GooF) | 0.95−1.05 | Validates the weighting scheme of the refinement. |

| Flack Parameter | 0.00(3) | Confirms the absolute configuration at the C3 stereocenter. |

References

-

BenchChem. "Application Notes and Protocols: X-ray Crystallography of 2-Bromo-beclomethasone dipropionate." BenchChem Application Notes, 2025. 3

-

Chemistry LibreTexts. "7.3: X-ray Crystallography." LibreTexts, 2022.5

-

ResearchGate. "Small Molecule X-Ray Crystallography, Theory and Workflow." ResearchGate Publications, 2025. 2

-

BenchChem. "A Comparative Guide to X-ray Crystal Structure Determination of Fluorinated Furan Derivatives." BenchChem Protocols, 2025. 1

-

MIT. "A Reinterpretation of the Crystal Structure Analysis of [K(crypt-222)]+CF3−." MIT Chemistry Publications, 2013. 4

Sources

The Binding Affinity and Pharmacological Profiling of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole Derivatives

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise spatial arrangement of functional groups to maximize binding affinity and target selectivity. The 3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole (indoline) scaffold represents a highly specialized pharmacophore building block. Unlike planar indoles, the sp³-hybridized C2 and C3 positions of the indoline core allow for complex 3D vectorization. This technical guide explores the structural determinants of this specific scaffold, its binding mechanics across various therapeutic targets (including CGRP receptors and kinases), and the rigorous experimental workflows required to validate its binding affinity.

Structural & Electronic Determinants of Binding

To understand the binding affinity of 3-ethyl-5-fluoro-3-methylindoline derivatives, we must deconstruct the causality behind each functional group. The 2,3-dihydro-1H-indole core has been extensively utilized in the development of melatonin receptor ligands to modulate receptor subtype selectivity[1], as well as in DNA minor groove binders[2]. However, the specific substitutions on this scaffold dictate its unique pharmacological profile.

The Indoline Core vs. Indole

The reduction of the C2=C3 double bond in indole yields the 2,3-dihydro-1H-indole (indoline) core. This transition from an sp² planar system to an sp³ puckered conformation is critical. It introduces three-dimensional depth, allowing substituents at the C3 position to project into deep hydrophobic pockets that planar aromatic rings cannot access without severe steric clashes.

The 3-Ethyl-3-Methyl Quaternary Stereocenter

The simultaneous substitution of an ethyl and a methyl group at the C3 position creates a quaternary stereocenter.

-

Causality in Design: This dual substitution prevents the oxidative rearomatization of the indoline back to an indole in vivo, significantly enhancing metabolic stability.

-

Binding Impact: The steric bulk of the ethyl group restricts the rotational freedom of the N1-substituent, locking the molecule into a bioactive conformation. This reduces the entropic penalty upon binding, thereby increasing the overall binding affinity ( Kd ).

The 5-Fluoro Bioisostere

The introduction of a fluorine atom at the C5 position serves a dual purpose:

-

Electronic Modulation: Fluorine is highly electronegative, which withdraws electron density from the aromatic ring and lowers the pKa of the indoline nitrogen. This alters the hydrogen-bond donor/acceptor profile at the N1 position.

-

Halogen Bonding: In hydrophobic binding pockets, the C-F bond can engage in orthogonal multipolar interactions with the backbone amides of the target protein, a feature frequently exploited in modern kinase inhibitors[3].

Fig 1: Pharmacophore mapping of the 3-ethyl-5-fluoro-3-methylindoline scaffold.

Target-Specific Binding Affinities

The functionalized indoline scaffold has demonstrated exceptional binding affinities across a diverse array of target classes.

CGRP Receptor Antagonism

In the development of Calcitonin Gene-Related Peptide (CGRP) antagonists for migraine therapy, 5-fluoro-3-methyl-2,3-dihydro-1H-indole derivatives act as critical structural intermediates[4]. The CGRP receptor complex features a deep, narrow hydrophobic cleft. The C3-alkyl substitutions on the indoline core perfectly occupy this cleft, while the 5-fluoro group prevents oxidative metabolism by cytochrome P450 enzymes, ensuring a prolonged residence time at the orthosteric site.

Kinase Inhibition (RIPK1)

Indoline derivatives have shown profound efficacy as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. For instance, 5-(2,3-dihydro-1H-indol-5-yl) derivatives linked to a pyrrolopyrimidine core have demonstrated potent RIPK1 inhibition with a binding affinity ( Kd ) of 0.004 µM[3]. The indoline nitrogen acts as a crucial hinge-binding motif, while the C5-substitution vectors the rest of the molecule into the hydrophobic pocket behind the ATP-binding site.

Aldosterone Synthase (CYP11B2) Inhibition

Pyridyl-substituted indolines have been developed as potent inhibitors of CYP11B2. The indoline core positions the pyridine nitrogen to coordinate perfectly with the heme iron of the enzyme, yielding IC50 values of less than 3 nM[5]. The steric bulk at the C3 position is carefully tuned to prevent off-target binding to the closely related CYP11B1 enzyme.

Experimental Workflows for Binding Validation

To ensure scientific integrity, binding affinity must be validated through orthogonal, self-validating assay systems. Below are the standard operating procedures for quantifying the binding kinetics of indoline derivatives.

Surface Plasmon Resonance (SPR) - Kinase Targets

SPR is the gold standard for determining real-time binding kinetics ( Kon , Koff ) and affinity ( Kd ).

-

Rationale: We utilize a CM5 (carboxymethyl dextran) sensor chip. The hydrophilic dextran matrix minimizes the non-specific binding of highly lipophilic indoline derivatives, ensuring that the measured resonance units (RU) reflect true orthosteric engagement.

-

Protocol:

-

Immobilization: Activate the CM5 chip using EDC/NHS chemistry. Inject the target kinase (e.g., RIPK1) in sodium acetate buffer (pH 4.5) to achieve an immobilization level of ~2000 RU. Block remaining active esters with 1M ethanolamine.

-

Analyte Preparation: Dilute the indoline derivative in running buffer (HBS-EP+ with 2% DMSO to maintain solubility) to create a 5-point concentration series (e.g., 0.1 nM to 100 nM).

-

Kinetic Injection: Inject the analyte series at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for the association phase.

-

Dissociation: Switch to running buffer for 300 seconds to monitor the dissociation phase ( Koff ).

-

Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the Kd .

-

Fig 2: SPR experimental workflow for determining indoline derivative binding kinetics.

Radioligand Binding Assay (RLBA) - GPCR Targets

For multipass transmembrane proteins like the CGRP receptor, SPR is often unviable because solubilizing the receptor destroys its native conformation.

-

Rationale: We use whole-cell membrane preparations and a competitive radioligand binding assay. This preserves the native lipid bilayer environment, ensuring the measured affinity is physiologically relevant.

-

Protocol:

-

Incubate cell membranes expressing the CGRP receptor with a fixed concentration of [³H]-CGRP (the radioligand) and varying concentrations of the indoline derivative (the competitor) in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Incubate at room temperature for 90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

-

Wash filters three times with ice-cold wash buffer.

-

Measure bound radioactivity using liquid scintillation counting and calculate the IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation.

-

Quantitative Binding Data Presentation

The following table summarizes the comparative binding affinities of various functionalized 2,3-dihydro-1H-indole derivatives across distinct therapeutic targets, highlighting the versatility of the scaffold.

| Therapeutic Target | Compound Class / Scaffold Role | Primary Binding Interaction | Binding Affinity |

| RIPK1 Kinase | Pyrrolopyrimidine-indoline derivatives | ATP-binding site vectorization | Kd = 0.004 µM[3] |

| CYP11B2 (Aldosterone Synthase) | Pyridyl-substituted indolines | Heme iron coordination | IC50 < 3 nM[5] |

| CGRP Receptor | Indoline-based small molecule antagonists | Hydrophobic cleft occupation | IC50 ~ Low nM range[4] |

| Melatonin (MT1/MT2) | Indoline bivalent ligands | Receptor subtype selectivity | High affinity (Variable)[1] |

References

- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Mel

- DNA minor groove binding of small molecules: Experimental and computational evidence - Indian Academy of Sciences

- Identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1)

- Novel Pyridyl- or Isoquinolinyl-Substituted Indolines and Indoles as Potent and Selective Aldosterone Synthase Inhibitors - ACS Public

- WO2009065919A2 - Novel compounds (CGRP Antagonists)

Sources

Topic: The Strategic Use of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole in Drug Discovery

An Application Guide for Drug Discovery Professionals

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Strategic modifications to this privileged core can profoundly influence a molecule's therapeutic potential. This technical guide focuses on a specific, highly functionalized indoline scaffold: 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole . This molecule exemplifies two critical tactics in modern drug design: the incorporation of fluorine to enhance pharmacokinetic properties and the creation of a C3-quaternary stereocenter to confer three-dimensional complexity and novel structure-activity relationships (SAR).[4][5] We present the scientific rationale for using this scaffold, detailed protocols for its asymmetric synthesis and characterization, and its application in screening campaigns for key therapeutic targets, such as protein kinases and viral proteins. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds for next-generation therapeutics.

Rationale: The Scientific Merit of the 3-Ethyl-5-fluoro-3-methyl-indoline Scaffold

The unique combination of features in this scaffold provides a compelling foundation for drug discovery programs. The choice of each substituent is a deliberate, mechanistically-driven decision aimed at overcoming common challenges in drug development.

The Role of 5-Fluoro Substitution

The introduction of a fluorine atom at the C5 position of the indole ring is a well-established strategy to favorably modulate a drug candidate's properties.[1][6] The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity imparts unique electronic characteristics without a significant increase in steric bulk.

-

Enhanced Metabolic Stability: A primary advantage is the blockage of metabolic oxidation. The C5 position of the indole ring can be susceptible to hydroxylation by cytochrome P450 (CYP) enzymes. Replacing the C-H bond with a C-F bond prevents this metabolic pathway, often increasing the compound's half-life and improving oral bioavailability.[1][6]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the indoline nitrogen, influencing its ionization state at physiological pH. This can be critical for optimizing interactions with the biological target and improving cell permeability.[1]

-

Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. This can lead to a significant increase in binding affinity and potency.[5] It can also influence the conformational preferences of the molecule, locking it into a more bioactive shape.[1]

The Significance of the C3-Quaternary Stereocenter

The substitution at the C3 position with both a methyl and an ethyl group creates a chiral quaternary center. This is a key design feature for several reasons:

-

Three-Dimensional Diversity: It moves drug design away from flat, planar molecules towards more complex 3D structures. This "escape from flatland" is crucial for creating highly selective drugs that can bind to complex protein pockets while avoiding off-target interactions.

-

Precise Vectorial Orientation: The methyl and ethyl groups act as vectors that can be further functionalized. The indoline nitrogen (N1) provides another key vector for modification. This allows for systematic exploration of the chemical space around the core to optimize target engagement and ADME properties.

-

Stereochemistry and Potency: Biological systems are chiral. The synthesis of a single enantiomer of the scaffold is critical, as often only one enantiomer will have the desired biological activity, while the other may be inactive or even contribute to toxicity.[7]

Table 1: Summary of Physicochemical & Pharmacokinetic Effects

| Feature | Moiety | Rationale & Predicted Impact |

| Metabolic Blocking | 5-Fluoro | Prevents CYP-mediated oxidation at C5, increasing metabolic stability and bioavailability.[1][6] |

| Binding Enhancement | 5-Fluoro | Can form favorable interactions (H-bonds, dipole) with target proteins, enhancing affinity.[5] |

| pKa Modulation | 5-Fluoro | Lowers the pKa of the indoline nitrogen, altering ionization and membrane permeability.[1] |

| 3D Architecture | C3-Ethyl, C3-Methyl | Creates a chiral quaternary center, enabling precise spatial orientation of substituents for improved selectivity and potency. |

| Synthetic Handle | N1-Hydrogen | Provides a reactive site for introducing a wide variety of substituents to build out SAR and modulate properties. |

Synthetic & Analytical Protocols

The synthesis of chiral 3,3-disubstituted indolines is a significant challenge that requires modern catalytic methods. The following protocol describes a state-of-the-art approach for the enantioselective synthesis of the target scaffold.

Workflow: Asymmetric Synthesis of the Indoline Core

Caption: General workflow for the enantioselective synthesis of the target indoline scaffold.

Protocol 2.1: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation

This protocol is adapted from established methods for the deracemization and asymmetric reduction of 3H-indoles using chiral phosphoric acid (CPA) catalysts.[4] The CPA catalyst creates a chiral environment, ensuring that the hydrogen is delivered to one face of the molecule preferentially, resulting in an excess of one enantiomer.

Materials:

-

Racemic 3-Ethyl-5-fluoro-3-methyl-3H-indole (substrate)

-

Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP or a derivative)

-

Hantzsch ester (dihydropyridine hydrogen source)

-

Anhydrous Toluene (solvent)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware, magnetic stirrer, and temperature control unit

Procedure:

-

Reaction Setup: To a dry, oven-baked flask under an inert atmosphere, add the racemic 3-Ethyl-5-fluoro-3-methyl-3H-indole (1.0 equiv).

-

Catalyst & Reagent Addition: Add the CPA catalyst (0.05 - 0.20 equiv) followed by the Hantzsch ester (1.5 equiv).

-

Solvent Addition: Add anhydrous toluene to achieve a substrate concentration of 0.2 M.

-

Reaction Execution: Stir the mixture at room temperature (or as optimized) for 16-24 hours.

-

Causality Note: The Hantzsch ester serves as a mild and effective source of hydride, which is transferred to the substrate under the direction of the chiral acid catalyst. Toluene is a common non-coordinating solvent for this type of transformation.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure enantioenriched indoline product.

Protocol 2.2: Analytical Characterization

Objective: To confirm the identity, purity, and enantiomeric excess (ee) of the synthesized compound.

-

Structural Confirmation (NMR & MS):

-

Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The spectra should be consistent with the proposed structure.

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and elemental composition.

-

-

Purity Assessment (HPLC):

-

Dissolve a sample in a suitable solvent (e.g., acetonitrile).

-

Analyze using a reverse-phase HPLC system with a C18 column and a UV detector.

-

Purity should typically be >95% for use in biological assays.

-

-

Enantiomeric Excess (ee) Determination (Chiral HPLC):

-

Causality Note: This is the most critical validation step for an asymmetric synthesis. A specialized chiral stationary phase is required to separate the two enantiomers.

-

Select an appropriate chiral column (e.g., Chiralpak IA, IB, etc.) based on screening.

-

Develop an isocratic mobile phase, typically a mixture of hexanes and an alcohol (e.g., isopropanol).

-

Inject the synthesized sample and a sample of the racemate (if available) for comparison.

-

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100. A successful synthesis should yield >90% ee.[4][7]

-

Application in Target-Oriented Drug Discovery

The 3-ethyl-5-fluoro-3-methyl-indoline scaffold is a versatile starting point for developing inhibitors against various targets. Its utility is particularly evident in the fields of oncology and virology.

Application 3.1: Development of Protein Kinase Inhibitors

The closely related 2-oxindole (indolin-2-one) core is a well-known "hinge-binding" motif found in numerous FDA-approved kinase inhibitors, such as Sunitinib (SU11248).[8] These drugs function by occupying the ATP-binding site of protein kinases. The N1 and C3 positions of our scaffold provide ideal vectors for adding substituents that can target the hinge region and other pockets of the kinase active site.

Caption: Indoline scaffold occupying the ATP binding site of a protein kinase.

Protocol 3.1.1: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a target kinase.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Poly(Glu, Tyr) 4:1 substrate

-

Adenosine-5'-triphosphate (ATP)

-

Test compound (solubilized in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well microplates

-

Staurosporine (positive control inhibitor)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Reaction Mixture: In a 384-well plate, add the following in order:

-

Assay buffer

-

Test compound or vehicle control (DMSO)

-

VEGFR-2 enzyme and substrate mixture.

-

-

Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the enzyme.

-

Causality Note: Using ATP at its Km makes the assay more sensitive to competitive inhibitors.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence. The signal is inversely proportional to the kinase activity.

-

Data Analysis:

-

Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

Application 3.2: Development of Antiviral Agents

Indole derivatives have been successfully developed as potent inhibitors of viral entry and replication, notably against Respiratory Syncytial Virus (RSV).[9] These compounds often act as fusion inhibitors, preventing the virus from merging with the host cell membrane. The 3D structure of the indoline scaffold is well-suited to disrupt the complex protein-protein interactions involved in this process.

Protocol 3.2.1: RSV Plaque Reduction Neutralization Assay

Objective: To determine the concentration of the test compound required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

-

HEp-2 or A549 cells (host cell line)

-

Respiratory Syncytial Virus (RSV) stock

-

Test compound

-

Cell culture medium (e.g., MEM)

-

Fetal Bovine Serum (FBS)

-

Methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed HEp-2 cells in 24-well plates and grow to 95-100% confluency.

-

Compound-Virus Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a known amount of RSV (e.g., 50-100 plaque-forming units). Incubate this mixture at 37°C for 1 hour.

-

Infection: Remove the growth medium from the cells and infect them with the compound-virus mixture. Allow the virus to adsorb for 90 minutes.

-

Overlay: Remove the inoculum and add a methylcellulose overlay containing the corresponding concentration of the test compound.

-

Causality Note: The semi-solid overlay prevents the secondary spread of the virus, ensuring that each plaque originates from a single infectious particle.

-

-

Incubation: Incubate the plates for 4-5 days at 37°C in a CO₂ incubator until plaques are visible.

-

Staining: Fix the cells (e.g., with formalin) and stain with crystal violet.

-

Quantification: Count the number of plaques in each well.

-

Data Analysis: Calculate the percent plaque reduction compared to the virus-only control. Plot the percent reduction against the compound concentration and determine the EC₅₀ value using non-linear regression.

Lead Optimization & SAR Exploration

Once initial activity is established, the scaffold serves as a template for systematic modification to improve potency, selectivity, and drug-like properties.

Caption: Key vectors for Structure-Activity Relationship (SAR) exploration on the indoline scaffold.

Table 2: Proposed SAR Strategy

| Modification Vector | Example Modifications | Desired Outcome / Property to Monitor |

| N1 Position | Small alkyls, amides, sulfonamides, (hetero)aryl groups | Potency (hinge-binding), selectivity, solubility, cell permeability |

| C3-Ethyl | Propyl, cyclopropyl, small ethers | Potency, metabolic stability, optimization of fit in hydrophobic pockets |

| C3-Methyl | Bioisosteric replacement (e.g., -OH, -F) | Polarity, potency, conformational effects |

| Aromatic Ring | Introduction of Cl, CN, OMe at C4, C6, or C7 | Fine-tuning of electronics, blocking potential metabolic sites, exploring new interactions |

Conclusion

The 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole scaffold is a highly promising starting point for drug discovery programs. It combines the pharmacokinetic benefits of fluorination with the stereochemical precision of a C3-quaternary center. This guide provides a foundational framework, including the scientific rationale, robust synthetic and analytical protocols, and validated screening methodologies to empower researchers to effectively utilize this and related scaffolds. The systematic exploration of its derivatization vectors holds significant potential for the discovery of novel, highly selective, and potent therapeutics against a range of challenging diseases.

References

-

Sage Organics. The Role of Fluorinated Indoles in Pharmaceutical Synthesis. Available from: [Link]

-

ACS Publications. Enantioselective Synthesis of 2-Aryl-3,3-Disubstituted Indolines from 3H-Indoles via Deracemization. The Journal of Organic Chemistry. Available from: [Link]

-

Sage Organics. Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. Available from: [Link]

-

ACS Publications. Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation of Indoles. Organic Letters. Available from: [Link]

-

RSC Publishing. Asymmetric organocatalytic synthesis of chiral 3,3-disubstituted oxindoles via a 1,6-conjugate addition reaction. Organic & Biomolecular Chemistry. Available from: [Link]

-

MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]

-

RSC Publishing. A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination/ipso conjunctive coupling. Chemical Science. Available from: [Link]

-

ProQuest. (Parallel) kinetic resolution of 3,3-disubstituted indolines via organocatalyzed reactions with azodicarboxylates. Available from: [Link]

-

PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

- Google Patents. US12129234B1 - Crystalline salts of N-ethyl-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine.

-

RJPN. Indole: A Promising Scaffold For Biological Activity. Available from: [Link]

-

ResearchGate. 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Available from: [Link]

- Google Patents. WO2022008475A1 - Indole derivatives and uses thereof for treating a cancer.

-

Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]

-

PMC. 5-Fluoro-3-(1H-indol-3-ylmethyl). Available from: [Link]

-

PMC. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Available from: [Link]

-

PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Available from: [Link]

-

Garg Lab - UCLA. Patents & Products. Available from: [Link]

- Google Patents. US20100249105A1 - Indole and indoline derivatives and methods of use thereof.

- N/A. Synthesis and Pharmacological Evaluation of Some 3-(2-Fluorneyl)-5-(Substituted Phenyl).

-

Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]

-

MDPI. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Available from: [Link]

-

PubMed. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

-

RSC Publishing. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Available from: [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

- N/A.

-

RSC Publishing. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Available from: [Link]

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]

-

European Patent Office. SPIRO-FUSED DERIVATIVES OF PIPERIDINE USEFUL FOR THE TREATMENT OF INTER ALIA HYPERTENSION AND ACUTE OR CHRONIC HEART FAILURE. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Method Development and Validation for 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole

Executive Summary

The robust quantification and purity assessment of highly functionalized indoline derivatives is a critical bottleneck in preclinical drug development. 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole (CAS: 1388038-00-3) presents a unique analytical challenge due to its hybrid physicochemical nature (1[1]). It contains a basic secondary amine, a highly electronegative fluorine atom, and hydrophobic alkyl substituents.

This application note details a self-validating, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed from the ground up using Quality by Design (QbD) principles. By transitioning from traditional C18 chemistries to a Pentafluorophenyl (PFP) stationary phase and optimizing mobile phase pH, this protocol eliminates the peak tailing traditionally associated with basic amines, ensuring compliance with the latest ICH Q2(R2) validation guidelines.

Physicochemical Profiling & Chromatographic Rationale

To design an effective method, we must first deconstruct the analyte's molecular interactions. Method development is not a trial-and-error process; it is the strategic modulation of stationary and mobile phase conditions to control specific molecular behaviors.

The Problem: Basic Amines and Silanol Interactions

The indoline core of the molecule features a secondary amine with a predicted pKa of approximately 5.20 (2[2]). At a neutral or mid-range pH (pH 5–7), the molecule exists in a state of partial ionization. In reversed-phase chromatography, basic compounds frequently exhibit severe peak tailing. This distortion is caused by secondary ion-exchange interactions between the protonated amine and ionized residual silanol groups (Si-O⁻) on the silica support surface (3[3]).

The Solution: Causality in Method Design

-

Mobile Phase pH Control: To mitigate silanol interactions, the mobile phase pH must be driven well below the analyte's pKa. Operating at pH ~2.7 (using 0.1% Formic Acid) fully protonates the indoline nitrogen while simultaneously neutralizing the acidic surface silanols, thereby shutting down the secondary ion-exchange pathway (4[4]).

Orthogonal Selectivity via PFP: While highly endcapped C18 columns reduce silanol activity, they rely solely on hydrophobic dispersion forces. By utilizing a Pentafluorophenyl (PFP) column, we introduce orthogonal retention mechanisms. PFP phases provide enhanced dipole-dipole interactions (targeting the analyte's C-F bond) and strong π

π interactions with the aromatic ring, yielding superior selectivity and retention for fluorinated and basic compounds compared to standard alkyl phases (5[5]; 6[6]).

Mechanisms of analyte-stationary phase interactions highlighting PFP selectivity and silanol mitigation.

Method Development Lifecycle (AQbD Approach)

Following the modern paradigm established by the ICH Q14 guidelines, this analytical procedure was developed using an Analytical Quality by Design (AQbD) framework. This ensures the method is not only functional but highly robust and fit for its intended purpose throughout its lifecycle (7[7]).

Analytical Quality by Design (AQbD) workflow for HPLC method lifecycle management.

Optimized Experimental Protocol

To ensure a self-validating system, the protocol incorporates a System Suitability Test (SST) prior to sample analysis.

Chromatographic Conditions

ParameterSpecificationCausality / RationaleColumnPentafluorophenyl (PFP), 100 x 2.1 mm, 1.7 µmProvides orthogonal dipole and π π selectivity for the fluorinated indoline core (LCGC International[5]).Mobile Phase A0.1% Formic Acid in Water (pH ~2.7)Fully protonates the basic nitrogen and suppresses silanol ionization, preventing peak tailing (Element Lab Solutions[3]).Mobile Phase B0.1% Formic Acid in AcetonitrileEnsures complete elution of the hydrophobic ethyl and methyl moieties.Flow Rate0.4 mL/minMaintains optimal linear velocity for 2.1 mm ID columns, balancing efficiency and backpressure.Column Temp40 °CReduces mobile phase viscosity, improving mass transfer kinetics for sharper peaks.DetectionUV at 254 nm (PDA)The indoline chromophore absorbs strongly in the UV range.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | Isocratic hold (focusing) |

| 6.0 | 10 | 90 | Linear gradient |

| 8.0 | 10 | 90 | Wash step |

| 8.1 | 95 | 5 | Re-equilibration |

| 12.0 | 95 | 5 | End |

Step-by-Step Execution

-

System Preparation: Purge all lines with fresh mobile phases. Equilibrate the PFP column at initial conditions (95% A / 5% B) for at least 15 column volumes until the baseline is stable.

-

Sample Preparation: Dissolve the analyte in a diluent matching the initial mobile phase conditions (e.g., 5% Acetonitrile in Water with 0.1% Formic Acid). Crucial Insight: Using a diluent with higher organic strength than the initial mobile phase will cause solvent-mismatch band broadening.

-

System Suitability Test (SST): Inject a known standard (e.g., 100 µg/mL) six times. The system is validated for the run ONLY if:

-

Retention time %RSD ≤ 1.0%

-

Peak area %RSD ≤ 2.0%

-

USP Tailing Factor ( Tf ) ≤ 1.5

-

Theoretical Plates ( N ) ≥ 10,000

-

Method Validation Framework (ICH Q2(R2))

To transition this method into a regulatory environment, it must undergo validation according to the updated ICH Q2(R2) guidelines, which emphasize demonstrating that the procedure is "fit for the intended purpose" across its reportable range (7[7]).

| Validation Parameter | Methodology | Acceptance Criteria |

| Specificity | Inject blank, sample matrix (placebo), and analyte spiked with known degradation products. | Complete baseline resolution ( Rs≥1.5 ) between the analyte and any interfering peaks (7[7]). |

| Linearity | Prepare 5 concentration levels spanning 50% to 150% of the target analytical concentration. | Correlation coefficient ( R2 ) ≥ 0.999; residual plots must show random distribution (8[8]). |

| Accuracy | Perform spike recovery experiments at 80%, 100%, and 120% levels in triplicate. | Mean recovery must fall between 98.0% and 102.0% for all levels (9[9]). |

| Precision (Repeatability) | 6 replicate injections of the 100% nominal concentration standard. | Peak area %RSD ≤ 2.0% (7[7]). |

| Range | Derived directly from successful Linearity, Accuracy, and Precision studies. | Confirmed acceptable response across the upper and lower reporting limits (7[7]). |

Troubleshooting Guide

| Symptom | Root Cause Analysis | Corrective Action |

| Severe Peak Tailing ( Tf>1.5 ) | Loss of mobile phase acidity; unsuppressed silanol interactions. | Verify mobile phase pH is ≤ 2.7. Remake Formic Acid buffer. If using an older column, end-capping may have degraded; replace the column (4[4]). |

| Split Peaks / Fronting | Sample solvent mismatch (diluent is stronger than the initial mobile phase). | Dilute the sample in the initial mobile phase (95% aqueous) to ensure proper on-column focusing. |

| Retention Time Drift | Incomplete column re-equilibration between gradient runs. | Extend the re-equilibration step at the end of the gradient to at least 10 column volumes. |

References

-

ICH Q2(R2) Validation of Analytical Procedures - ICH (International Council for Harmonisation).7[7]

-

ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. 8[8]

-

VALIDATION OF ANALYTICAL PROCEDURES Training Module 3 - ICH.9[9]

-

3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1h-indole - BLD Pharm. 1[1]

-

Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases - LCGC International. 5[5]

-

Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation.6[6]

Sources

- 1. 1388038-00-3|3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1h-indole|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. elementlabsolutions.com [elementlabsolutions.com]

- 4. chromtech.com [chromtech.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. waters.com [waters.com]

- 7. database.ich.org [database.ich.org]

- 8. intuitionlabs.ai [intuitionlabs.ai]

- 9. database.ich.org [database.ich.org]

Pre-Clinical In Vivo Pharmacokinetic and Pharmacodynamic Profiling Protocol for Fluorinated Indoline Derivatives

Focus Compound: 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole (CAS: 1388038-00-3) Application Note: AP-2026-03 Target Audience: Pre-clinical Researchers, DMPK Scientists, and Translational Pharmacologists

Introduction and Scientific Rationale

The indoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and neuroactive compounds[1]. The specific compound 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole represents a highly optimized building block for central nervous system (CNS) and oncology drug discovery.

Causality in Structural Design:

-

C5-Fluorination: The strategic placement of a fluorine atom at the 5-position of the indoline ring is a proven strategy to block cytochrome P450-mediated aromatic oxidation. This modification significantly reduces in vivo blood clearance and improves metabolic half-life[2]. Furthermore, the lipophilic nature of the C–F bond enhances blood-brain barrier (BBB) permeability, a critical requirement for neuro-oncology and neuro-inflammatory targets[3].

-

C3-Dialkyl Substitution (Ethyl/Methyl): The 3,3-disubstitution creates steric hindrance that conformationally locks the indoline core, increasing target binding specificity and preventing rapid phase II conjugation (e.g., glucuronidation) at adjacent sites.

This application note provides a comprehensive, self-validating in vivo dosing and sampling protocol to evaluate the pharmacokinetics (PK) and target engagement (PD) of this class of fluorinated indolines.

Formulation Strategy and Vehicle Selection